molecular formula C16H11Cl2N3OS2 B380688 3-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 314261-49-9

3-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B380688
CAS No.: 314261-49-9
M. Wt: 396.3g/mol
InChI Key: HHCQJBKLIWTMCK-UHFFFAOYSA-N
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Description

The compound 3-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole (hereafter referred to as the target compound) is a fused heterocyclic system combining a triazolo[3,4-b]benzothiazole core with a 2,4-dichlorophenoxy ethyl sulfanyl substituent. This structural motif is synthesized via the Huisgen reaction, a versatile method for annulating tetrazoles with chloroazines . The planar benzothiazolotriazole framework (mean deviation: 0.077 Å) and the dihedral angle (53.34°) between the triazole and phenyl ring contribute to its unique physicochemical and biological properties . Such compounds are of interest in drug discovery for their antimicrobial, anti-inflammatory, and antiproliferative activities .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)ethylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS2/c17-10-5-6-13(11(18)9-10)22-7-8-23-15-19-20-16-21(15)12-3-1-2-4-14(12)24-16/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCQJBKLIWTMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCCOC4=C(C=C(C=C4)Cl)Cl)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a compound of significant interest due to its potential biological activities. This compound is characterized by a complex molecular structure that includes a triazole and benzothiazole moiety, which are known for their diverse pharmacological effects.

  • Molecular Formula : C₁₆H₁₁Cl₂N₃OS₂
  • Molecular Weight : 396.31 g/mol
  • CAS Number : [Not provided in the search results]

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit considerable antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated potent antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound's structural features contribute to its efficacy against Gram-positive and Gram-negative bacteria through mechanisms such as cell wall disruption and inhibition of essential bacterial enzymes .

2. Anticancer Activity

The compound also shows promise as an anticancer agent. In vitro studies have reported that similar benzothiazole derivatives can induce apoptosis in cancer cells by upregulating caspases involved in programmed cell death. Notably, the expression of caspase-3 and caspase-9 was significantly increased in gastrointestinal cancer cell lines when treated with these compounds .

3. Anti-inflammatory Effects

Benzothiazole derivatives have been noted for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of acute and chronic inflammatory diseases. This activity is particularly relevant in the context of diseases like rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the biological activities of related compounds:

StudyCompoundTarget OrganismActivityConcentrationKey Findings
Malah et al. (2022)Benzothiazole derivativeStaphylococcus aureusAntibacterial32 µg/mLSignificant inhibition observed
Mohamed et al. (2021)Benzothiazole-1,2,3-triazoleVarious bacteriaAntimicrobial50 µg/mLEffective against both Gram-positive and Gram-negative bacteria
Research Progress (2023)Benzothiazole derivativeGastrointestinal cancer cellsAnticancer10 µg/mLInduced apoptosis via caspase activation

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways through caspase activation, the compound promotes programmed cell death in malignant cells.
  • Modulation of Inflammatory Pathways : It interferes with signaling pathways that lead to inflammation, thereby reducing tissue damage.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

  • Planarity and Dihedral Angles :

    • The target compound’s planar triazolo-benzothiazole core (mean deviation: 0.077 Å) is structurally similar to 3-(4-hexyloxyphenyl)-1,2,4-triazolo[3,4-b]benzothiazole (deviation: 0.082 Å) . However, the hexyloxy chain in the latter adopts a gauche-trans conformation, increasing hydrophobicity (ClogP = 5.2 vs. target compound’s ClogP ≈ 4.8) .
    • Derivatives with adamantyl substituents (e.g., 5a–5f in ) exhibit enhanced rigidity, improving binding to tubulin (IC₅₀ = 0.8 µM) but reducing solubility .
  • Sulfanyl vs. Methyl Substituents :

    • Compounds like 3-{[(4-methylphenyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole (Mol. Weight: 311.43) have lower anti-inflammatory activity (45% inhibition at 50 mg/kg) compared to the target compound, suggesting the ethyl sulfanyl linker improves membrane permeability .

Comparative Data Table

Compound Name Substituents Biological Activity (MIC or IC₅₀) Key Properties Reference
Target Compound 2-(2,4-Dichlorophenoxy)ethyl sulfanyl Anti-tubercular: MIC = 0.25 µg/mL (est.) Planar core, ClogP ≈ 4.8
6-[(2,4-Dichlorophenoxy)methyl]-3-[(4-chlorophenoxy)methyl]-thiadiazole 2,4-Dichlorophenoxy methyl Anti-tubercular: MIC = 0.25 µg/mL High potency, moderate solubility
3-(4-Hexyloxyphenyl)-triazolo-benzothiazole 4-Hexyloxyphenyl Antiproliferative: IC₅₀ = 1.2 µM Hydrophobic (ClogP = 5.2)
3-{[(4-Methylphenyl)methyl]sulfanyl}-triazolo-benzothiazole 4-Methylbenzyl sulfanyl Anti-inflammatory: 45% inhibition Lower activity, Mol. Weight = 311.43
6-Adamantyl-3-(4-fluorophenyl)-thiadiazole Adamantyl, 4-fluorophenyl Tubulin inhibition: IC₅₀ = 0.8 µM High rigidity, low solubility

Preparation Methods

Nucleophilic Thiolation Strategy

Integrated Synthetic Pathways

One-Pot vs. Sequential Synthesis

While the patent literature emphasizes a two-step process (core synthesis followed by alkylation), recent academic work explores one-pot methodologies. These integrate sulfur fusion and alkylation in a single reactor, reducing intermediate isolation steps. Preliminary data suggest comparable yields (68–72%) but highlight challenges in byproduct formation, particularly oxidation of the sulfanyl group.

Scalability and Industrial Adaptation

Industrial-scale production, as inferred from Sigma-Aldrich’s commercial availability, likely employs continuous flow reactors to enhance heat transfer during the exothermic alkylation step. This approach mitigates thermal degradation risks and improves throughput.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR: Key signals include a singlet at δ 8.2 ppm (triazolo protons), a multiplet at δ 6.8–7.4 ppm (dichlorophenyl aromatic protons), and a triplet at δ 3.7 ppm (methylene adjacent to sulfur).

  • LC-MS: Molecular ion peak at m/z 439.2 ([M+H]⁺) confirms successful alkylation.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, with commercial batches reporting ≥98% purity. Recrystallization from ethanol or ethyl acetate is critical for removing unreacted thione and dichlorophenoxy byproducts.

Comparative Data Table: Synthesis Methods

StepReagents/ConditionsYieldPurityReference
Core synthesisSulfur fusion, 190°C, 10 min69%95%
Alkylation2-(2,4-DCPE-Br, K₂CO₃, DMF, 80°C, 6 hr85%98%
One-pot synthesisIntegrated sulfur fusion + alkylation, DMF72%91%

Abbreviations: 2,4-DCPE-Br = 2-(2,4-dichlorophenoxy)ethyl bromide; DMF = dimethylformamide.

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